molecular formula C24H18ClNO4 B11580073 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

Cat. No.: B11580073
M. Wt: 419.9 g/mol
InChI Key: YVKFBJFCSONQBK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide is an organic compound that features a benzofuran core with a chlorobenzoyl and ethoxybenzamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the acylation of benzofuran derivatives with 4-chlorobenzoyl chloride, followed by the introduction of the ethoxybenzamide group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and activity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C24H18ClNO4/c1-2-29-18-13-9-16(10-14-18)24(28)26-21-19-5-3-4-6-20(19)30-23(21)22(27)15-7-11-17(25)12-8-15/h3-14H,2H2,1H3,(H,26,28)

InChI Key

YVKFBJFCSONQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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